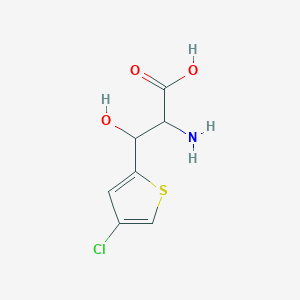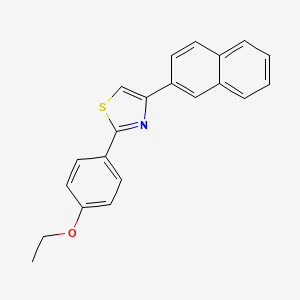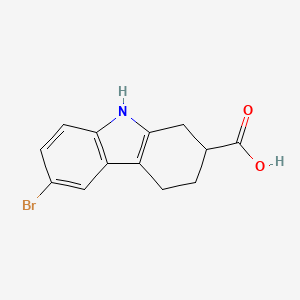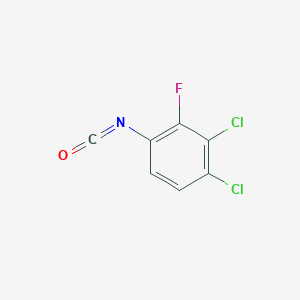![molecular formula C21H21ClN4O B13574343 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13574343.png)
2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives .
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antiprotozoal activity against strains of E. histolytica and P. falciparum.
Medicine: Explored for its potential as an antimalarial agent and its ability to inhibit β-haematin formation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR) in P. falciparum, which is crucial for the parasite’s folate metabolism . This inhibition disrupts the parasite’s ability to synthesize DNA and RNA, leading to its death .
相似化合物的比较
Similar Compounds
Chloroquine: Another antimalarial drug with a similar quinoline structure.
Piperaquine: A bisquinoline compound used in combination therapies for malaria.
Amodiaquine: A 4-aminoquinoline compound used for treating malaria.
Uniqueness
2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide stands out due to its dual activity against both E. histolytica and P. falciparum, making it a versatile agent in the fight against protozoal infections . Its unique structure allows for modifications that can enhance its efficacy and safety profile .
属性
分子式 |
C21H21ClN4O |
|---|---|
分子量 |
380.9 g/mol |
IUPAC 名称 |
2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C21H21ClN4O/c22-16-6-7-18-19(14-16)23-9-8-20(18)26-12-10-25(11-13-26)15-21(27)24-17-4-2-1-3-5-17/h1-9,14H,10-13,15H2,(H,24,27) |
InChI 键 |
OQZYAILQXDXHLO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3=C4C=CC(=CC4=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13574264.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13574266.png)
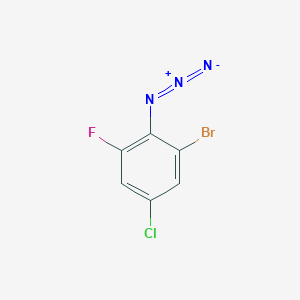
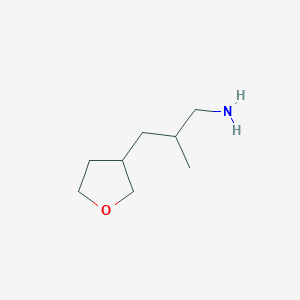
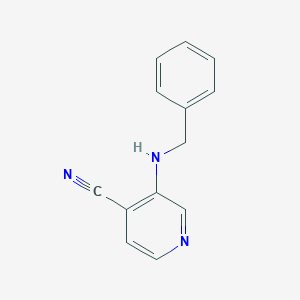
![2-[(1S)-1-aminoethyl]benzene-1,4-diol](/img/structure/B13574298.png)
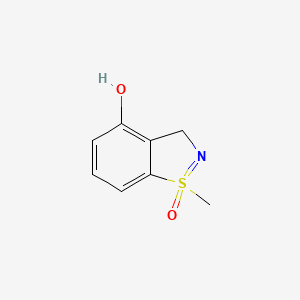

![3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid](/img/structure/B13574316.png)
![[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13574336.png)
